Home > Products > Screening Compounds P86979 > Nodaga-theranost
Nodaga-theranost - 1393933-89-5

Nodaga-theranost

Catalog Number: EVT-12918822
CAS Number: 1393933-89-5
Molecular Formula: C39H62N10O15S
Molecular Weight: 943.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nodaga-theranost has been developed from advancements in radiopharmaceuticals, particularly those utilizing gallium-68 as a radioisotope. It falls under the category of peptidomimetics, which are compounds designed to mimic the biological activity of peptides. The specific classification of Nodaga-theranost is as an integrin antagonist, targeting the αvβ3 integrin receptor, which plays a critical role in tumor growth and metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nodaga-theranost involves several key steps, primarily focusing on the incorporation of gallium-68 into the peptidomimetic structure. The general procedure includes:

  1. Preparation of the Peptidomimetic Backbone: The core structure is synthesized using standard peptide synthesis techniques, often involving solid-phase synthesis.
  2. Labeling with Gallium-68: After obtaining the peptidomimetic, it is radiolabeled with gallium-68. This process typically involves complexation reactions where gallium ions are introduced to the peptidomimetic under controlled conditions to ensure high radiochemical yield.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate the labeled compound from unreacted precursors and by-products .
Molecular Structure Analysis

Structure and Data

Nodaga-theranost has a unique molecular structure characterized by its peptidomimetic design that allows for specific binding to the αvβ3 integrin. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₄S
  • Molecular Weight: Approximately 342.38 g/mol
  • Structural Features: The compound contains functional groups that facilitate its interaction with integrins and enable effective imaging capabilities.

The detailed structural representation can be visualized through various chemical modeling software or databases .

Chemical Reactions Analysis

Reactions and Technical Details

Nodaga-theranost undergoes specific chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: The primary reaction involves the binding of Nodaga-theranost to αvβ3 integrin on tumor cells, which is crucial for its imaging capabilities.
  2. Degradation Pathways: In biological systems, Nodaga-theranost may undergo metabolic transformations, leading to various metabolites that could influence its efficacy and safety profile.

These reactions are essential for understanding how Nodaga-theranost functions within the body and how it can be optimized for better performance in clinical settings .

Mechanism of Action

Process and Data

The mechanism of action for Nodaga-theranost involves several steps:

  1. Targeting αvβ3 Integrin: Upon administration, Nodaga-theranost selectively binds to αvβ3 integrins expressed on tumor vasculature.
  2. Imaging and Therapeutic Monitoring: Once bound, it emits positrons detectable by PET/CT imaging systems, allowing clinicians to visualize tumor angiogenesis and assess treatment responses.
  3. Therapeutic Implications: By monitoring changes in integrin expression through imaging, healthcare providers can make informed decisions regarding ongoing therapies or interventions needed for cancer management .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nodaga-theranost exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a pale yellow solution when dissolved.
  • Solubility: Soluble in water and physiological saline, making it suitable for intravenous administration.
  • Stability: Stability studies indicate that Nodaga-theranost maintains integrity under physiological conditions for a limited time, necessitating timely administration post-synthesis.

These properties are crucial for ensuring effective delivery and functionality within clinical applications .

Applications

Scientific Uses

Nodaga-theranost has several significant applications in scientific research and clinical practice:

  1. Cancer Imaging: Utilized primarily for non-invasive imaging of tumors through PET/CT scans, providing critical insights into tumor biology.
  2. Therapeutic Monitoring: Assists in evaluating treatment efficacy by monitoring changes in angiogenesis during therapy.
  3. Research Tool: Serves as a valuable tool in preclinical studies aimed at understanding tumor biology and developing new therapeutic strategies targeting angiogenesis.

Properties

CAS Number

1393933-89-5

Product Name

Nodaga-theranost

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[[3-[2-[[1-carboxy-2-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]ethyl]sulfamoyl]ethylcarbamoyloxy]-2,2-dimethylpropyl]amino]-5-oxopentanoic acid

Molecular Formula

C39H62N10O15S

Molecular Weight

943.0 g/mol

InChI

InChI=1S/C39H62N10O15S/c1-39(2,25-45-31(50)9-8-30(36(58)59)49-18-16-47(23-32(51)52)14-15-48(17-19-49)24-33(53)54)26-64-38(60)43-13-21-65(61,62)46-29(35(56)57)22-44-34(55)27-4-6-28(7-5-27)63-20-12-42-37-40-10-3-11-41-37/h4-7,29-30,46H,3,8-26H2,1-2H3,(H,43,60)(H,44,55)(H,45,50)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H2,40,41,42)

InChI Key

JFHDTNLQMPZLDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CCC(C(=O)O)N1CCN(CCN(CC1)CC(=O)O)CC(=O)O)COC(=O)NCCS(=O)(=O)NC(CNC(=O)C2=CC=C(C=C2)OCCNC3=NCCCN3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.